molecular formula C7H10N2O2 B062573 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 165744-15-0

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B062573
M. Wt: 154.17 g/mol
InChI Key: UXDZNQXVCFIDJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclocondensation, and hydrolysis. For instance, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate was synthesized through the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating the complexity of reactions involved in obtaining such compounds (L. Minga, 2005).

Scientific Research Applications

Pyrazole Derivatives in Organic Synthesis

Pyrazole derivatives serve as key intermediates and building blocks in the synthesis of complex molecules. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating their utility in constructing complex heterocyclic structures (Arbačiauskienė et al., 2011). This highlights the versatility of pyrazole derivatives in facilitating the synthesis of pharmacologically relevant compounds and materials with potential applications in drug development and material science.

Coordination Chemistry and Material Science

Pyrazole derivatives also play a crucial role in the field of coordination chemistry and the development of coordination polymers. For instance, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been synthesized and used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, revealing the structural diversity and potential application of these complexes in material science (Cheng et al., 2017). These materials are of interest for their unique properties, such as luminescence and potential use in catalysis, gas storage, or as sensors.

Potential Pharmacological Applications

While direct pharmacological applications of "5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid" were not highlighted in the retrieved studies, research on pyrazole derivatives suggests their significance in medicinal chemistry. For example, pyrazole-based compounds have been investigated for their analgesic and anti-inflammatory activities , as well as their potential as corrosion inhibitors, indicating the broad utility of pyrazole derivatives in various scientific and industrial applications (Herrag et al., 2007).

Safety And Hazards

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is classified as an irritant . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZNQXVCFIDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601549
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

165744-15-0
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Ethyl 5-ethyl-1-methylpyrazole-3-carboxylate (6.86 g) in ethanol (70 ml) was treated with sodium hydroxide (1.58 g) in water (30 ml) and heated under reflux for 6 h. The solution was concentrated and the aqueous phase washed with ethyl acetate before adding dichloromethane (50 ml). The solution was acidified with 5M hydrochloric acid, and the mixture exhaustively extracted with dichloromethane. The remaining undissolved solid was filtered off suspended in water and the pH adjusted to 6 with saturated sodium hydrogen carbonate. The solution was again extracted with dichloromethane. The combined organic layers were dried over anhydrous magnesium sulphate and concentrated to give the title compound as a white solid, (2.72 g, 47%); (Found: M+, 154.0742. C7H10N2O2 requires M, 154.0742); nmax (CH2Cl2) 3689 and 1760 cm- ; dH (CDCl3) 1.30 (3H, t, J7.4 Hz), 2.64 (2H, q, J7.4 Hz), 3.88 (3H, s) and 6.65 (1H, s).
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
47%

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